molecular formula C8H11N3O2 B15273099 2-(2-aminophenoxy)-N'-hydroxyethanimidamide

2-(2-aminophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B15273099
M. Wt: 181.19 g/mol
InChI Key: FYVILILOYBDXLL-UHFFFAOYSA-N
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Description

2-(2-aminophenoxy)-N’-hydroxyethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminophenoxy group and a hydroxyethanimidamide group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide typically involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with a nickel-based catalyst and activated carbon in an alcohol solvent under hydrogenation conditions. The reaction is carried out at a temperature range of 60-100°C and a pressure of 0.2-2 MPa. After the reaction, the mixture is filtered to remove the catalyst and activated carbon, and the product is crystallized and dried .

Chemical Reactions Analysis

2-(2-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using suitable reducing agents to yield different products.

    Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as calcium ions. The compound can chelate calcium ions, thereby affecting calcium-dependent cellular processes. This chelation can influence pathways related to oxidative stress, apoptosis, and inflammation, making it a valuable tool in studying these biological processes .

Comparison with Similar Compounds

2-(2-aminophenoxy)-N’-hydroxyethanimidamide can be compared with similar compounds such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA). Both compounds have aminophenoxy groups and are used in calcium chelation. 2-(2-aminophenoxy)-N’-hydroxyethanimidamide has a unique hydroxyethanimidamide group, which may confer different reactivity and binding properties .

Similar compounds include:

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-aminophenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H11N3O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11)

InChI Key

FYVILILOYBDXLL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N)OC/C(=N/O)/N

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(=NO)N

Origin of Product

United States

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